molecular formula C17H9Cl2N5O5 B7464581 N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide

Cat. No.: B7464581
M. Wt: 434.2 g/mol
InChI Key: HEKKRKVYEHJTPD-UHFFFAOYSA-N
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Description

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is a complex organic compound that features a pyrimidine ring substituted with chlorine atoms and a phenyl group, as well as a benzamide moiety substituted with nitro groups

Properties

IUPAC Name

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N5O5/c18-14-13(15(19)22-16(21-14)9-4-2-1-3-5-9)20-17(25)10-6-11(23(26)27)8-12(7-10)24(28)29/h1-8H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKKRKVYEHJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4,6-dichloro-2-phenylpyrimidine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro groups on the benzamide moiety can be reduced to amines under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various substituents replacing the chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially with additional functional groups.

Scientific Research Applications

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups and the pyrimidine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide
  • N-(4,6-dichloro-2-methylpyrimidin-5-yl)-3,5-dinitrobenzamide
  • N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3-nitrobenzamide

Uniqueness

N-(4,6-dichloro-2-phenylpyrimidin-5-yl)-3,5-dinitrobenzamide is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties

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